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Iron(ii)chloride tetrahydrofuran complex

Cat. No.: B13808440
M. Wt: 270.96 g/mol
InChI Key: SIHSVRFFLACEDY-UHFFFAOYSA-L
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Description

Iron(ii)chloride tetrahydrofuran complex is a useful research compound. Its molecular formula is C8H16Cl2FeO2 and its molecular weight is 270.96 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16Cl2FeO2 B13808440 Iron(ii)chloride tetrahydrofuran complex

Properties

Molecular Formula

C8H16Cl2FeO2

Molecular Weight

270.96 g/mol

IUPAC Name

dichloroiron;oxolane

InChI

InChI=1S/2C4H8O.2ClH.Fe/c2*1-2-4-5-3-1;;;/h2*1-4H2;2*1H;/q;;;;+2/p-2

InChI Key

SIHSVRFFLACEDY-UHFFFAOYSA-L

Canonical SMILES

C1CCOC1.C1CCOC1.Cl[Fe]Cl

Origin of Product

United States

Significance in Coordination and Organometallic Chemistry

The iron(II) chloride tetrahydrofuran (B95107) complex is a foundational reagent in the fields of coordination and organometallic chemistry. researchgate.net These disciplines explore compounds containing metal-ligand bonds and metal-carbon bonds, respectively, which are central to catalysis, materials science, and synthetic chemistry. wiley-vch.de

The significance of the FeCl₂(THF) complex lies in the lability of its THF ligands. The THF molecules are relatively weakly bound to the iron(II) center and can be easily displaced by a wide variety of other ligands, such as phosphines, amines, and cyclopentadienyl (B1206354) anions. This straightforward ligand exchange allows chemists to readily access a vast library of new iron complexes with tailored electronic and steric properties. Iron(II) complexes often favor a six-coordinate octahedral geometry, but other coordination numbers and geometries can be achieved depending on the nature of the incoming ligands. wiley-vch.deresearchgate.net

In organometallic chemistry, the complex serves as a standard precursor for creating iron-carbon bonds. wikipedia.org Many organoiron compounds, which are indispensable in catalysis, are synthesized starting from this simple adduct. wiley-vch.de Its solubility in THF is a key practical advantage, as many organometallic reactions are performed in this solvent. chemeurope.comwikipedia.org

Overview of Research Trajectories and Academic Relevance

Current research involving the iron(II) chloride tetrahydrofuran (B95107) complex is diverse, reflecting the versatility of iron as an abundant, inexpensive, and environmentally benign metal. A major research trajectory is the development of novel iron-based catalysts to replace more expensive and toxic noble metals like palladium, rhodium, and iridium in industrial processes. acs.orgresearchgate.net

Academic research frequently employs FeCl₂(THF) complexes to synthesize sophisticated molecular architectures with unique catalytic or material properties. For instance, it is a starting material for creating high-spin iron(II) pincer complexes. acs.org These pincer complexes, where a ligand grips the metal center at three points, are investigated for their ability to catalyze important reactions such as the hydrogenation of alkenes. acs.org Other research areas include the synthesis of iron-based N-heterocyclic carbene (NHC) complexes used in cross-coupling reactions, a powerful method for forming carbon-carbon bonds. wikipedia.org Furthermore, the complex is used as a precursor for iron-based thermoelectric materials, which can convert heat into electrical energy, and for iron-containing porous carbons for use in supercapacitors. sigmaaldrich.com

Fundamental Role As Precursors in Advanced Synthesis

Direct Coordination and Solvation Strategies

The most straightforward methods for preparing the iron(II) chloride THF complex involve the direct interaction of an iron(II) chloride source with tetrahydrofuran.

Synthesis from Anhydrous Iron(II) Chloride and Tetrahydrofuran

The direct solvation of anhydrous iron(II) chloride (FeCl₂) in THF is a common and effective preparative method. Anhydrous FeCl₂, a white or off-white solid, is soluble in THF, leading to the formation of the coordination complex. wikipedia.org A well-established technique for this synthesis is the Soxhlet extraction of solid anhydrous FeCl₂ with THF. thieme-connect.de This method ensures the continuous washing of the solid with fresh, hot solvent, facilitating the dissolution and complex formation. The resulting product is often isolated as a tan-colored solid. researchgate.net Elemental analysis of the complex prepared via this route has indicated an empirical composition of approximately FeCl₂·1.5THF or FeCl₂·1.44THF. thieme-connect.deresearchgate.net The exact stoichiometry can vary, and the structure can be complex, sometimes featuring polynuclear arrangements with both tetrahedral and octahedral iron centers. wikipedia.org

It is crucial to perform this synthesis under an inert atmosphere (e.g., argon or nitrogen) because iron(II) compounds are susceptible to oxidation to iron(III) species in the presence of air. researchgate.netflinnprep.com Any yellow or brown discoloration of the resulting solution or solid often indicates the presence of ferric impurities. researchgate.net

In Situ Generation Methods for Complex Formation

In many synthetic applications, the FeCl₂(THF)ₓ complex is generated in situ for immediate use. This approach avoids the isolation and purification of the THF adduct. A prominent example is the comproportionation reaction between iron(III) chloride (FeCl₃) and elemental iron powder in THF. wikipedia.org This reaction provides a convenient route to an active FeCl₂ species directly in the reaction medium where it is needed, such as in the synthesis of ferrocene. wikipedia.org

The balanced reaction for this in situ generation is: 2 FeCl₃ + Fe → 3 FeCl₂

Redox-Mediated Synthetic Pathways

Redox reactions provide alternative routes to the iron(II) chloride THF complex, starting from either iron(III) precursors or elemental iron. These methods involve changing the oxidation state of the iron center to +2 within the THF medium.

Reduction of Iron(III) Precursors in Tetrahydrofuran Media

Iron(III) chloride can be reduced to iron(II) chloride through various chemical methods. One documented synthesis involves the reduction of FeCl₃ using chlorobenzene (B131634) as the reducing agent. wikipedia.org

2 FeCl₃ + C₆H₅Cl → 2 FeCl₂ + C₆H₄Cl₂ + HCl

While this reaction produces anhydrous FeCl₂, it must be followed by dissolution in THF to form the desired complex. A more direct route is the aforementioned comproportionation of FeCl₃ with iron powder, which is performed directly in THF, effectively reducing the Fe(III) to Fe(II) in the coordinating solvent. wikipedia.org To prevent re-oxidation during synthesis, a small amount of iron powder can be added to the reaction mixture, which will continuously reduce any Fe(III) ions that may form. researchgate.net

Oxidation of Elemental Iron with Halogen Sources in Tetrahydrofuran

The most fundamental synthesis of iron(II) chloride involves the oxidation of elemental iron. This is typically achieved by reacting iron powder or steel wool with hydrochloric acid (HCl). wikipedia.orgyoutube.com This reaction produces hydrogen gas and an aqueous solution of iron(II) chloride, which can then be dehydrated. youtube.comdocbrown.info

Fe(s) + 2 HCl(aq) → FeCl₂(aq) + H₂(g)

To obtain the anhydrous form necessary for complexation with THF, a common laboratory procedure involves reacting iron powder with a solution of hydrochloric acid in methanol (B129727). wikipedia.orgsigmaaldrich.com This yields a methanol solvate, which is subsequently heated under vacuum to remove the methanol, affording pure anhydrous FeCl₂. wikipedia.orgsigmaaldrich.com This anhydrous salt is then dissolved in THF as described in section 2.1.1. Alternatively, anhydrous iron(II) chloride can be prepared by passing dry hydrogen chloride gas over heated iron. docbrown.infodoubtnut.com

Ligand Exchange Approaches in Tetrahydrofuran Solvates

The FeCl₂(THF)ₓ complex is a valuable starting material for synthesizing other iron(II) complexes because the coordinated THF molecules are labile and can be readily substituted by other ligands. wikipedia.orglibretexts.org This process is known as ligand exchange or substitution. libretexts.orgchemguide.co.uk

For instance, reacting the FeCl₂(THF)ₓ complex with other donor ligands, such as pyridines or phosphines, in an appropriate solvent leads to the displacement of the THF ligands and the formation of new iron(II) coordination compounds. wikipedia.orgchemspider.com An example is the reaction of FeCl₂ with pyridine (B92270) to form tetra(pyridine)iron dichloride. wikipedia.org Similarly, salt metathesis reactions can be performed where a deprotonated ligand, often as a lithium or potassium salt, is reacted with the FeCl₂(THF)ₓ complex in THF to yield a new iron complex and a salt byproduct. researchgate.netacs.org

The general scheme for such a reaction with a generic ligand 'L' is: FeCl₂(THF)ₓ + nL → FeCl₂Lₙ + xTHF

These reactions are fundamental in coordination chemistry, allowing for the synthesis of a wide array of iron(II) complexes with tailored electronic and steric properties, starting from the versatile iron(II) chloride tetrahydrofuran complex precursor. researchgate.net

Summary of Synthetic Methods

Methodology Section Starting Materials Reagents/Solvent Brief Description
Direct Solvation2.1.1Anhydrous Iron(II) ChlorideTetrahydrofuran (THF)Soxhlet extraction or direct dissolution of FeCl₂ in THF. thieme-connect.de
In Situ Generation2.1.2Iron(III) Chloride, Iron PowderTetrahydrofuran (THF)Comproportionation of FeCl₃ and Fe powder directly in THF. wikipedia.org
Reduction of Fe(III)2.2.1Iron(III) ChlorideChlorobenzene or Fe PowderChemical reduction of FeCl₃ to FeCl₂, followed by dissolution in THF. wikipedia.org
Oxidation of Fe(0)2.2.2Elemental IronHydrochloric AcidOxidation of iron metal to FeCl₂, followed by dehydration and dissolution in THF. wikipedia.orgyoutube.com
Ligand Exchange2.3Iron(II) Chloride THF ComplexVarious Ligands (L)Displacement of THF ligands by other donor molecules to form new complexes. wikipedia.org

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For iron(II) chloride tetrahydrofuran complexes, this technique has revealed a diversity of structural motifs.

Crystallographic studies have identified several stoichiometries for the iron(II) chloride tetrahydrofuran complex, with one of the most common being FeCl2(THF)1.5. acs.orgrsc.org Analysis of this compound reveals that it is not a simple monomeric species. Instead, it often crystallizes into more complex architectures.

One well-characterized structure is the tetrameric cluster, [Fe4Cl8(THF)6]. wikipedia.org This arrangement demonstrates a sophisticated molecular architecture where iron centers are bridged by chloride ions, and the coordination sphere of each iron atom is completed by either chloride or tetrahydrofuran ligands.

While monomeric adducts of iron(II) chloride with other ligands can be synthesized, the simple tetrahydrofuran complex tends to form oligomeric or polymeric structures. The [Fe4Cl8(THF)6] cluster is a prime example of an oligomeric, specifically tetranuclear, architecture. wikipedia.org In this structure, the iron and chloride ions form a cubane-like core, which is then solvated by the THF molecules. Such oligomerization is common for metal halides in coordinating solvents of moderate bulk, where bridging halide ligands lead to the formation of multinuclear species.

Spectroscopic Probes for Structural Insights

Spectroscopic techniques are crucial for corroborating solid-state structures and for understanding the electronic properties of the iron centers, which are inaccessible through diffraction methods alone.

⁵⁷Fe Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of iron nuclei, providing direct information on oxidation state, spin state, and site symmetry. nih.govacs.org For iron(II) chloride complexes, Mössbauer spectra typically consist of a single quadrupole doublet, which is characteristic of high-spin Fe(II) systems. acs.orgacs.org

The isomer shift (δ) is indicative of the electron density at the iron nucleus and thus its oxidation state. Typical δ values for high-spin iron(II) are in the range of +0.70 to +1.10 mm/s. acs.orgacs.org The quadrupole splitting (ΔEQ) arises from the interaction between the nuclear quadrupole moment and an asymmetric electric field gradient at the nucleus, providing information about the symmetry of the coordination environment. Values for distorted tetrahedral or octahedral high-spin Fe(II) are typically significant, often exceeding 2.0 mm/s. acs.orgacs.org These parameters confirm that in the THF complex, the iron center is in the +2 oxidation state and exists in a high-spin electron configuration.

Mössbauer Parameters for High-Spin Iron(II) Complexes
ParameterTypical Value Range (mm/s)Information Provided
Isomer Shift (δ)+0.70 to +1.10Confirms Fe(II) oxidation state
Quadrupole Splitting (ΔEQ)> 2.0Indicates a non-cubic, asymmetric coordination environment

Iron(II) chloride is a paramagnetic compound due to the presence of unpaired electrons in the d-orbitals of the high-spin Fe(II) center. wikipedia.orgchemeurope.com This paramagnetism has profound effects on the NMR spectra of its complexes. Unlike diamagnetic compounds which exhibit sharp signals in a narrow chemical shift range, paramagnetic complexes show resonances that are significantly shifted and often broadened. nih.govrsc.org

The large shifts, known as hyperfine shifts, are caused by the interaction of the nuclear spins with the unpaired electron spins. acs.org This interaction has two primary components:

Fermi-contact shift: A through-bond interaction resulting from the delocalization of unpaired electron spin density onto the nucleus being observed.

Pseudocontact (dipolar) shift: A through-space interaction dependent on the magnetic anisotropy of the complex.

These effects spread the proton resonances of the coordinated THF ligands over a very wide chemical shift range, potentially spanning hundreds of ppm. nih.gov While this can complicate spectral assignment, it also provides a sensitive probe into the electronic structure and magnetic properties of the complex. The significant line broadening observed is a result of rapid nuclear relaxation induced by the fluctuating magnetic field of the paramagnetic center.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Unpaired Electron Analysis

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying chemical species that possess unpaired electrons. The iron(II) center in the iron(II) chloride tetrahydrofuran complex features a d⁶ electron configuration. In the common pseudo-tetrahedral or pseudo-octahedral coordination geometries adopted by this complex, the ligand field is typically weak, resulting in a high-spin electronic state. This high-spin d⁶ configuration gives rise to a total electron spin of S=2, rendering the complex paramagnetic and therefore amenable to EPR analysis.

The study of high-spin Fe(II) systems by EPR spectroscopy, however, presents significant challenges. These systems are characterized by a large zero-field splitting (ZFS) of the S=2 ground state into five sublevels (Mₛ = 0, ±1, ±2). This splitting arises from spin-orbit coupling and is often much larger than the microwave energy quantum used in standard X-band EPR spectrometers (~0.3 cm⁻¹). Consequently, transitions between the Kramer's doublets may be inaccessible, or the resulting signals are extremely broad and difficult to detect, often leading to the complex being described as "EPR silent" under conventional conditions.

To overcome these limitations, analysis of high-spin Fe(II) complexes typically requires advanced high-frequency and high-field EPR (HFEPR) techniques. nih.govresearchgate.net The behavior of the S=2 spin system is described by the spin Hamiltonian, which includes terms for the electron Zeeman interaction and the ZFS:

Ĥ = µₑB·g·S + D[S₂² - 1/3S(S+1)] + E(Sₓ² - Sᵧ²)

Here, D represents the axial ZFS parameter and E represents the rhombic ZFS parameter. The E/D ratio provides insight into the degree of distortion from axial symmetry in the coordination sphere. While specific HFEPR data for the iron(II) chloride tetrahydrofuran complex is not widely reported, analysis of analogous four-coordinate, high-spin Fe(II) complexes provides representative parameters. nih.govresearchgate.net These studies show that such complexes exhibit significant ZFS, confirming the theoretical understanding of their electronic structure. researchgate.net

Table 1: Representative Spin Hamiltonian Parameters for Analogous High-Spin Fe(II) Complexes. nih.govresearchgate.net
ComplexSpin State (S)Axial ZFS (D, cm⁻¹)Rhombic ZFS (E, cm⁻¹)E/D Ratio
Fe[(SPPh₂)₂N]₂ (Conformer 1)2+9.17~0.190.021
Fe[(SPPh₂)₂N]₂ (Conformer 2)2+8.87~0.460.052
[Fe(H₂O)₆]SiF₆2+11.950.6580.055

Vibrational Spectroscopy for Ligand Coordination Modes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a crucial tool for elucidating the coordination of tetrahydrofuran (THF) ligands to the iron(II) center. The coordination event induces noticeable shifts in the characteristic vibrational frequencies of the THF molecule, providing a diagnostic fingerprint of complex formation.

The most informative vibrations for studying THF coordination are the C-O-C stretching modes. In free, uncoordinated liquid THF, the asymmetric C-O-C stretch (νₐₛ(C-O-C)) appears around 1070 cm⁻¹, while the symmetric stretch (νₛ(C-O-C)) is found near 910 cm⁻¹. ijrpc.com When THF acts as a Lewis base and coordinates to the electrophilic Fe(II) center through its oxygen atom, electron density is drawn from the oxygen towards the metal. This donation weakens the adjacent C-O bonds, resulting in a shift of both the symmetric and asymmetric C-O-C stretching frequencies to lower wavenumbers. This bathochromic shift is a definitive indicator of THF coordination.

In the far-infrared region (typically below 600 cm⁻¹), vibrations corresponding directly to the coordination sphere of the complex can be observed. These include the Fe-O stretching modes from the coordinated THF ligands and the Fe-Cl stretching modes. Anhydrous iron(II) chloride exhibits characteristic Raman peaks associated with Fe-Cl vibrations at approximately 150, 190, and 238 cm⁻¹. The positions of these bands in the iron(II) chloride tetrahydrofuran complex can provide information about the geometry and coordination number of the iron center. For instance, the number and energy of the Fe-Cl bands can help distinguish between different stereoisomers, such as cis and trans configurations in a pseudo-octahedral complex like trans-FeCl₂(THF)₄.

Electronic Structure, Bonding Characteristics, and Spin State Phenomena

Quantum Chemical Investigations of Electronic Configuration

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of transition metal complexes. ehu.estdl.org For iron(II) chloride tetrahydrofuran (B95107) complex, these computational studies provide insights into the arrangement of electrons in the d-orbitals of the Fe(II) center. Iron(II) is a d⁶ metal ion. In the presence of a weak ligand field, as is typical for chloride and tetrahydrofuran ligands, the complex adopts a high-spin configuration. fiveable.melibretexts.orglibretexts.org This corresponds to an electronic arrangement of (t₂g)⁴(eg)² in an idealized octahedral geometry, maximizing the number of unpaired electrons in accordance with Hund's rule. fiveable.me

Theoretical calculations are crucial for predicting and interpreting various spectroscopic and magnetic parameters that are experimentally observable. Key parameters derived from these calculations include zero-field splitting (ZFS), which describes the lifting of degeneracy of spin states in the absence of an external magnetic field, and Mössbauer parameters such as isomer shift (IS) and quadrupole splitting (QS). researchgate.net These computed values offer a detailed picture of the electron density and the symmetry of the electric field at the iron nucleus.

Calculated ParameterSignificance in Electronic Structure AnalysisTypical Computational Method
Spin State Energy (ΔEHS-LS)Predicts whether the high-spin or low-spin state is the ground state.Density Functional Theory (DFT)
Zero-Field Splitting (D, E)Quantifies the energy separation of spin microstates, crucial for understanding magnetic anisotropy.DFT, Ab initio methods (e.g., CASSCF)
Mössbauer Isomer Shift (δ)Correlates with the s-electron density at the iron nucleus, indicating oxidation state and covalency.DFT
Mössbauer Quadrupole Splitting (ΔEQ)Reflects the symmetry of the electric field gradient at the nucleus, providing information on the geometric and electronic environment.DFT

Analysis of Metal-Ligand Bonding Interactions

The bonding in iron(II) chloride tetrahydrofuran complex is characterized by coordinate covalent bonds formed between the central iron(II) ion and the surrounding ligands. The iron(II) center, with its vacant d-orbitals, functions as a Lewis acid.

The ligands—chloride (Cl⁻) and tetrahydrofuran (C₄H₈O)—act as Lewis bases, donating electron pairs to the metal center. youtube.com

Chloride Ligands : The chloride ions are anionic, X-type ligands. They form sigma (σ) bonds by donating a lone pair of electrons to the iron ion. Additionally, as π-donor ligands, they can engage in pi (π) interactions by donating electron density from their p-orbitals to the metal's d-orbitals. york.ac.uk

Tetrahydrofuran (THF) Ligands : THF is a neutral, L-type ligand that coordinates to the iron center through one of the lone pairs on its oxygen atom. nih.govacs.org This interaction forms a sigma (σ) bond and is primarily electrostatic in nature. THF is generally considered a pure σ-donor. nih.gov

While often represented as a simple monomer like trans-FeCl₂(THF)₄, the actual structure can be more complex. For instance, a common form is the tetranuclear cluster Fe₄Cl₈(THF)₆, which features chloride ligands that bridge between multiple iron centers. This bridging results in a structure containing both tetrahedral and octahedral coordination geometries for the different iron atoms.

ComponentRole in BondingType of Interaction
Iron(II) IonLewis Acid (Electron Acceptor)Forms coordinate bonds with ligands
Chloride (Cl⁻) LigandLewis Base (Electron Donor)σ-donation and π-donation
Tetrahydrofuran (THF) LigandLewis Base (Electron Donor)σ-donation

High-Spin vs. Low-Spin States in Iron(II) Tetrahydrofuran Complexes

Iron(II) complexes can exist in either a high-spin or a low-spin state, depending on the balance between the crystal field splitting energy (Δ) and the electron pairing energy (P). libretexts.orglibretexts.org For iron(II) chloride tetrahydrofuran complex, the high-spin state is consistently observed.

This preference is dictated by the nature of the chloride and THF ligands. According to the spectrochemical series, both chloride and THF are classified as weak-field ligands. libretexts.orgchemistryguru.com.sg Weak-field ligands induce only a small energy separation (a small Δ) between the t₂g and eg sets of d-orbitals in an octahedral complex. For a d⁶ ion like Fe(II), the energy cost of pairing electrons in the lower-energy t₂g orbitals (P) is greater than the energy required to promote them to the higher-energy eg orbitals (Δ). fiveable.me Consequently, the electrons will occupy the d-orbitals individually before pairing up, maximizing the total electron spin. This results in a high-spin configuration of (t₂g)⁴(eg)² with four unpaired electrons and a total spin quantum number of S=2. fiveable.me

PropertyHigh-Spin Fe(II) (Weak Field)Low-Spin Fe(II) (Strong Field)
Condition Pairing Energy (P) > Crystal Field Splitting (Δ)Crystal Field Splitting (Δ) > Pairing Energy (P)
d-orbital Configuration (t₂g)⁴(eg)²(t₂g)⁶(eg)⁰
Unpaired Electrons 40
Total Spin (S) 20
Magnetic Behavior ParamagneticDiamagnetic
Example Ligands Cl⁻, H₂O, THFCN⁻, CO

Magnetic Coupling Phenomena in Multinuclear Architectures

When multiple paramagnetic metal centers, such as the high-spin Fe(II) ions in this complex, are brought into proximity within a single molecule, their magnetic moments can interact. This phenomenon is particularly relevant in the multinuclear clusters that iron(II) chloride tetrahydrofuran can form. In these architectures, bridging ligands (typically the chloride ions) mediate an indirect magnetic exchange interaction known as superexchange. wikipedia.orgtaylorandfrancis.com

For example, studies on related multinuclear iron(II) systems have shown that the competition between ferromagnetic and antiferromagnetic superexchange interactions, combined with the magnetic anisotropy of each individual iron site, can lead to complex magnetic ground states and behaviors such as that of single-molecule magnets (SMMs). cardiff.ac.uk The specific geometry of the bridging ligands—such as the Fe-Cl-Fe bond angles and distances—is a critical factor in determining the sign and magnitude of the magnetic coupling. aps.org

PhenomenonDescriptionMediating Ligand
SuperexchangeIndirect magnetic coupling between non-adjacent metal ions via a bridging ligand. wikipedia.orgChloride (Cl⁻)
Antiferromagnetic (AFM) CouplingNeighboring electron spins align in opposite directions (↑↓), typically leading to a lower overall spin state. arxiv.orgChloride (Cl⁻)
Ferromagnetic (FM) CouplingNeighboring electron spins align in the same direction (↑↑), leading to a higher overall spin state. ehu.esChloride (Cl⁻)

Reactivity Profiles and Mechanistic Pathways of Iron Ii Chloride Tetrahydrofuran Complexes

Ligand Substitution and Exchange Reactions

Ligand substitution at the iron(II) center in the tetrahydrofuran (B95107) complex is a fundamental process that dictates its subsequent reactivity. The THF ligands are weakly coordinated and can be exchanged for a wide range of other ligands, a process often driven by thermodynamic and kinetic factors.

The iron(II) chloride tetrahydrofuran complex readily undergoes ligand substitution reactions with various donor ligands, leading to the formation of new iron(II) complexes with tailored electronic and steric properties.

Nitrogen-Donor Ligands: A broad spectrum of nitrogen-containing ligands, including pyridines, amines, and N-heterocyclic carbenes (NHCs), effectively displaces the THF ligands. The reaction with pyridines and other amine ligands typically results in the formation of four-, five-, or six-coordinate complexes, depending on the stoichiometry and the steric bulk of the incoming ligand. For instance, the reaction of FeCl2(THF)1.5 with bulky β-diketiminate potassium salts cleanly produces three-coordinate iron(II) chloride complexes by displacing the THF and one chloride ligand nih.gov. The binding affinity of nitrogen-donor ligands generally follows the order of their basicity and steric accessibility, with stronger bases and less sterically hindered ligands forming more stable complexes nih.gov.

N-Heterocyclic carbenes (NHCs), being strong σ-donors, form robust bonds with the iron(II) center. The synthesis of (MesNHC2Me)FeCl2, for example, is achieved through the reaction of the corresponding bisimidazolium salt with FeCl2 in THF calstate.edu. These reactions underscore the utility of the THF complex as a convenient entry point to iron-NHC chemistry.

Oxygen-Donor Ligands: While THF itself is an oxygen-donor ligand, it can be displaced by other oxygen-containing molecules such as alcohols and ketones. The coordination of alcohols to iron(II) centers is a key step in catalytic hydrogenation reactions of aldehydes and ketones nih.gov. These alcohol complexes are often thermally unstable, and the alcohol ligand can be easily replaced by other ligands, highlighting the dynamic nature of these interactions nih.gov. The binding of ketones to low-valent iron centers can occur in either an η¹-O-bonded or an η²-C,O-bonded fashion, with the former being more common for Lewis-acidic metal centers like Fe(II) wikipedia.org.

Phosphorus-Donor Ligands: Phosphine (B1218219) ligands readily substitute the THF molecules in FeCl2(THF)1.5 to yield a variety of iron(II)-phosphine complexes. These reactions are often straightforward and provide access to complexes with diverse electronic and steric environments, which are active in various catalytic processes. The synthesis of dinitrogen complexes, for example, can be initiated by the abstraction of a chloride ligand from an iron(II) phosphine complex, which itself is prepared from the THF adduct rsc.org.

Carbene Donors (N-Heterocyclic Carbenes): As mentioned, NHCs form stable complexes with iron(II). The reaction of FeCl2(THF)1.5 with NHC precursors is a common method for the synthesis of iron(II)-NHC complexes calstate.edu. The strong σ-donating ability of NHCs significantly influences the electronic properties of the iron center, impacting its catalytic activity.

Incoming Ligand TypeExample LigandTypical Product TypeReference
Nitrogen DonorPyridine (B92270)[FeCl2(Py)n] nih.gov
Nitrogen Donorβ-diketiminate[FeCl(β-diketiminate)] nih.gov
Nitrogen DonorN-Heterocyclic Carbene (NHC)[FeCl2(NHC)n] calstate.edu
Oxygen DonorAlcohol[FeCl2(ROH)n] nih.gov
Phosphorus DonorPhosphine (PR3)[FeCl2(PR3)n] rsc.org

The coordinating solvent, THF, plays a crucial role in the reactivity of iron(II) chloride. In solution, an equilibrium exists between the coordinated and free solvent molecules. The lability of the Fe-THF bond is a key factor that facilitates ligand substitution reactions. The solvent can also influence the stability of intermediates and transition states in catalytic cycles. For instance, in cross-coupling reactions, the presence of THF can affect the aggregation state and reactivity of organoiron species formed in situ acs.org. The coordination of THF can lead to the formation of five-coordinate iron(II) species, which may have different reactivity profiles compared to their four-coordinate counterparts acs.org. The nature of the solvent can thus be a critical parameter in controlling the outcome of reactions involving the iron(II) chloride tetrahydrofuran complex.

Carbon-Element Bond Activation Reactions

Iron complexes derived from the iron(II) chloride tetrahydrofuran precursor are active in the cleavage of carbon-element bonds, a fundamental step in many catalytic transformations.

Iron complexes are known to catalyze the activation of carbon-halogen (C-X) bonds, particularly in cross-coupling reactions. While direct studies on the iron(II) chloride tetrahydrofuran complex itself are not abundant, it is a common precursor for the generation of the active catalytic species in situ. For example, in iron-catalyzed cross-coupling reactions of Grignard reagents with organic halides, the active iron species is often formed from an iron(II) salt like FeCl2(THF)1.5. The mechanism can involve oxidative addition of the C-X bond to a low-valent iron center.

Chelation-assisted C-H activation is a prominent area where iron catalysts are employed. Iron(II) precatalysts, often generated from FeCl2(THF)1.5, in combination with a directing group on the substrate, can facilitate the cleavage of C-H bonds. The mechanism is believed to proceed through the formation of an organoiron intermediate. Depending on the reaction conditions and the nature of the directing group, the C-H activation can occur via different pathways, including σ-bond metathesis or ligand-to-ligand hydrogen transfer rsc.org.

Bond TypeReaction TypeRole of Iron(II) Chloride Tetrahydrofuran ComplexReference
Carbon-Halogen (C-X)Cross-CouplingPrecursor to the active iron catalyst nih.gov
Carbon-Hydrogen (C-H)Chelation-Assisted FunctionalizationPrecursor to the active iron catalyst for C-H activation rsc.org

Organometallic Transformations

The iron(II) chloride tetrahydrofuran complex is a key starting material for the synthesis of a variety of organoiron compounds, which are pivotal intermediates in numerous catalytic organometallic transformations. The reaction of FeCl2(THF)1.5 with organometallic reagents such as Grignard reagents or organolithium compounds leads to the formation of iron-carbon bonds. These organoiron species can then undergo further reactions, including cross-coupling, insertion, and reductive elimination.

For instance, in iron-catalyzed Kumada and Suzuki-Miyaura cross-coupling reactions, the reaction of an iron(II)-bisphosphine precursor (derived from FeCl2(THF)1.5) with a Grignard reagent generates phenylated iron(II) species. These intermediates are catalytically competent and react with the electrophile to form the cross-coupled product acs.org. The THF ligand can play a role in stabilizing these reactive organoiron intermediates acs.org. The versatility of the iron(II) chloride tetrahydrofuran complex as a precursor allows for the exploration of a wide range of organometallic transformations catalyzed by iron.

Transmetalation Reactions

Transmetalation is a fundamental organometallic reaction involving the transfer of a ligand from one metal center to another. wikipedia.org In the context of iron(II) chloride tetrahydrofuran complex, this typically occurs through salt metathesis reactions where the chloride ligands are substituted by anionic ligands from other metallic or organometallic reagents. This pathway is a cornerstone for the synthesis of a wide array of iron(II) complexes with tailored electronic and steric properties.

A prominent example is the reaction of anhydrous iron(II) chloride with lithium or Grignard reagents. For instance, the treatment of FeCl2 with two equivalents of a lithium alkynylamidinate salt in tetrahydrofuran results in the displacement of both chloride ions and the formation of a dinuclear, homoleptic iron(II) complex. researchgate.net In this process, the alkynylamidinate ligand is transferred from the lithium to the iron center, demonstrating a classic transmetalation pathway. researchgate.net

These reactions are thermodynamically driven, often favored by the formation of a stable salt byproduct, such as lithium chloride. The choice of solvent, temperature, and stoichiometry is critical in directing the reaction towards the desired product and avoiding the formation of complex mixtures.

Table 1: Examples of Transmetalation Reactions

Reactant 1Reactant 2ProductReaction TypeReference
Anhydrous FeCl₂2 equiv. Li[Me₂N–CH₂–C≡C–C(NCy)₂]Fe₂[Me₂N–CH₂–C≡C–C(NCy)₂]₄Salt Metathesis researchgate.net
[(µ-ArL)FeCl]₂KCH₂Ph[(µ-SiL)FeCH₂Ph]₂Salt Metathesis researchgate.net

Reductive Elimination Pathways

Reductive elimination is a crucial step in many catalytic cycles where the metal center's oxidation state is reduced by two as a new covalent bond is formed between two ligands, which are subsequently expelled from the metal's coordination sphere. wikipedia.org While iron(II) chloride tetrahydrofuran complex itself does not directly undergo reductive elimination, it is a precursor to iron complexes that participate in such pathways. Typically, an iron(II) species must first undergo oxidative addition to a higher oxidation state, such as iron(IV), from which reductive elimination can then occur to regenerate an iron(II) center. nih.gov

Research on related iron systems provides insight into these mechanistic possibilities:

H₂ Elimination: A thiolate-coordinated iron(III) hydride complex, which can be conceptually linked to the broader family of iron compounds, has been shown to undergo bimolecular reductive elimination of H₂ upon warming to yield a diiron(II) complex. nih.gov This illustrates a pathway that leads to the formation of an Fe(II) state via reductive elimination. nih.govcaltech.edu

Disulfide Elimination: In certain ligand environments, reductive elimination can be facilitated by the ligand itself. For example, an iron(III) complex supported by a redox-active pincer ligand was found to promote the reductive elimination of a disulfide without a formal change in the iron's oxidation state. rsc.orgresearchgate.net

C-C Bond Formation: In catalytic cross-coupling reactions, a proposed mechanism involves the oxidative addition of an aryl halide to an iron(II) center to generate a higher-valent species. This intermediate then undergoes reductive elimination to form a new aryl-aryl bond and an iron(II) complex, thus completing the catalytic cycle. nih.gov

The propensity for an iron complex to undergo reductive elimination is influenced by factors such as the coordination number, the nature of the ligands, and the steric crowding at the metal center. wikipedia.org

Protonation and Alkylation of Coordinated Ligands

The reactivity of iron(II) chloride tetrahydrofuran complex extends to reactions that modify the ligands within its coordination sphere. Alkylation and protonation are key examples of such transformations. The outcome of these reactions is highly dependent on the complete ligand set and the specific reagents used.

Alkylation of iron(II) chloride derivatives can lead to several distinct products:

Direct Metal Alkylation: In the presence of suitable ancillary ligands, direct alkylation of the iron center is possible. For instance, while alkylation of a mono(amidinate) iron(II) ferrate complex initially leads to ligand redistribution, the inclusion of pyridine as a trapping ligand allows for the isolation of a stable, four-coordinate monoalkyl iron complex. researchgate.net

Secondary Coordination Sphere (SCS) Alkylation: The location of alkylation can be directed by the ligand architecture. In a cyclopentadienyl (B1206354) iron(II) chloride complex featuring a diphosphine ligand with Lewis-acidic borane (B79455) groups, reaction with n-butyllithium resulted in the preferential alkylation of the borane units in the SCS rather than the iron center. This initial SCS reaction was followed by a subsequent cyclometalation at the iron. chemrxiv.org In contrast, a similar complex lacking these SCS borane groups underwent clean alkylation directly at the iron atom. chemrxiv.org

Protonation can also initiate significant reactivity. The protonolysis of a related iron(III) bis(amido) complex with tert-butylthiol, for example, led to the extrusion of di-tert-butyldisulfide. rsc.org This demonstrates that protonation events at coordinated ligands can trigger subsequent elimination reactions.

Table 2: Outcomes of Alkylation on Iron(II) Chloride Derivatives

Iron(II) PrecursorAlkylating AgentAdditiveProduct TypeReference
[{PhC(NAr)₂}FeCl(µ-Cl)Li(THF)₃]R-MgXPyridineMonoalkyl Iron Complex researchgate.net
[CpFe(P₂BCy₄)(Cl)]n-ButyllithiumNoneSCS Butylation, then Cyclometalation chemrxiv.org
[CpFe(dnppe)Cl]CH₃LiNoneDirect Iron Alkylation chemrxiv.org

Redox Chemistry and Mixed-Valence Complex Formation

The redox chemistry of iron is dominated by the accessible Fe(II) and Fe(III) oxidation states, and the interconversion between them is fundamental to the utility of iron complexes in catalysis and materials science. flinnprep.comdocbrown.info Iron(II) chloride tetrahydrofuran complex is a common entry point for the synthesis of polynuclear clusters that exhibit mixed-valence (Fe(II)/Fe(III)) character.

The controlled oxidation of iron(II) precursors can yield structurally and electronically complex mixed-valence species. A notable example involves the chemical oxidation of a symmetric, high-spin trinuclear iron(II) complex, (PhL)Fe₃(thf)₃. Treatment with mild oxidants like trityl chloride (Ph₃CCl) or iodine results in the loss of THF ligands and the formation of an asymmetric core. nih.gov Extensive characterization, including ⁵⁷Fe Mössbauer spectroscopy, confirmed that oxidation occurs selectively at a diiron unit, creating a mixed-valence Fe(II)Fe(III)₂ state, while the third iron atom, which binds the halide from the oxidant, remains in the +2 oxidation state. nih.gov

In other cases, mixed-valence clusters can form through spontaneous self-assembly under specific reaction conditions. The reaction of an iron(II) source with a 2-({[4-(propoan-2-yl)benzyl]Oxy}methyl)tetrahydrofuran ligand unexpectedly led to the isolation of a heptanuclear µ₃-oxo-bridged complex containing both Fe(II) and Fe(III) centers. academicjournals.org Such complexes are of significant interest for their magnetic properties and as models for the active sites of metalloenzymes. The formation of these species highlights the tendency of iron to assemble into stable, oxo-bridged polynuclear structures where charge can be delocalized over multiple metal sites.

Table 3: Synthesis of Mixed-Valence Iron Complexes from Fe(II) Precursors

Fe(II) Starting ComplexOxidant / ReagentResulting Mixed-Valence ComplexKey FeatureReference
(PhL)Fe₃(thf)₃Trityl chloride or Iodine[(PhL)Fe₃(µ-Cl)]₂Asymmetric core with one Fe(II) and a diiron(II,III) unit nih.gov
Iron(II) SourceBenzyletherfurane ligandHeptanuclear Fe(II)Fe(III)₆ µ₃-oxo complexWheel motif structure academicjournals.org

Applications in Advanced Chemical Synthesis and Catalysis

Homogeneous Catalysis by Iron(II) Chloride Tetrahydrofuran (B95107) Complexes

The iron(II) chloride THF complex is rarely the active catalyst itself but is a ubiquitous and convenient precursor for generating catalytically active species in situ. Its labile THF ligands are easily displaced by stronger donor ligands, allowing for the synthesis of a vast library of well-defined iron catalysts or for the formation of active species in the reaction mixture.

Iron-catalyzed cross-coupling reactions have emerged as a powerful, sustainable alternative to traditional palladium- and nickel-based methods. nih.govacs.org These reactions are fundamental for the formation of carbon-carbon bonds. youtube.com The iron(II) chloride tetrahydrofuran complex is a common starting material for these catalytic systems. wikipedia.org

Typically, an Fe(II) or Fe(III) precatalyst is introduced to the reaction, which is then reduced in situ by the organometallic nucleophile (often a Grignard reagent) to generate a catalytically active, low-valent iron species. acs.org The exact mechanism of iron-catalyzed cross-couplings is often complex and debated, potentially involving various oxidation states of iron and electron-transfer processes. organicreactions.org Iron-based catalysts have proven effective for a range of Kumada–Tamao–Corriu type couplings, which involve the reaction of Grignard reagents with organic halides. youtube.comrsc.org These systems can couple aryl, vinyl, and alkyl halides with various organomagnesium reagents. organicreactions.orgrsc.org A key advantage of iron catalysis is its ability to activate otherwise less reactive substrates, such as aryl chlorides, triflates, and tosylates, often with faster reaction times than palladium-based systems. youtube.com

For instance, FeCl2 is used to generate N-heterocyclic carbene (NHC) iron complexes in situ, which are effective catalysts for cross-coupling reactions. wikipedia.org

In the field of polymer chemistry, iron-based catalysts derived from FeCl2 have shown remarkable activity for the polymerization of ethylene (B1197577). acs.orgacs.org Seminal work by Brookhart and Gibson demonstrated that iron(II) complexes featuring 2,6-bis(imino)pyridyl ligands, when activated by methylaluminoxane (B55162) (MAO), are highly efficient catalysts for producing high-density, linear polyethylene (B3416737). acs.orgresearchgate.net

The synthesis of these highly active precatalysts, such as 2,6-bis(imino)pyridyl iron(II) dichloride complexes, typically involves the reaction of the corresponding ligand with an iron(II) source like iron(II) chloride. researchgate.net The THF complex of FeCl2 is an ideal precursor for this synthesis due to its solubility and reactivity. Upon activation with MAO, these systems can achieve exceptionally high activities, sometimes on the order of 10^6 to 10^7 g of polyethylene per mole of iron per hour. researchgate.netresearchgate.net The properties of the resulting polyethylene, including molecular weight and branching, can be tuned by modifying the steric and electronic properties of the tridentate ligand scaffold. acs.orgmdpi.com

Catalyst Precursor SystemActivatorPolymerization Activity ( g/mmol ·h·bar)Resulting Polymer
2,6-bis(imino)pyridyl Fe(II) dichloride (ketimine)MAO3750–20600Linear Polyethylene
2,6-bis(imino)pyridyl Fe(II) dichloride (aldimine)MAO~10x lower than ketimine systemsLinear Polyethylene

This table presents representative data for iron-based ethylene polymerization catalysts, which are synthesized from iron(II) chloride precursors. acs.org

Atom Transfer Radical Polymerization (ATRP) is a powerful technique for synthesizing polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. rsc.orgacs.org While copper complexes are the most studied catalysts for ATRP, iron-based systems have gained significant attention as less toxic and more economical alternatives. rsc.orgmdpi.com

Iron-catalyzed ATRP operates on a similar principle to copper-catalyzed systems, involving a reversible redox process between an active Fe(II) species and a deactivating Fe(III) species. mdpi.com The Fe(II) complex reversibly activates a dormant polymer chain with a terminal halogen atom to generate a propagating radical. mdpi.com Iron(II) halides, such as FeCl2 and FeBr2, often complexed with nitrogen or phosphorus-based ligands, are the most frequently used catalysts. mdpi.comcmu.edu The iron(II) chloride tetrahydrofuran complex can serve as the iron source for these catalytic systems. The controllability of the polymerization is influenced by the choice of ligands, initiator, solvent, and the equilibrium between the Fe(II) and Fe(III) states. acs.orgcmu.edu Iron-based catalysts have been successfully applied to the controlled polymerization of monomers like methyl methacrylate (B99206) (MMA) and styrene. mdpi.comcmu.edu

Polylactide (PLA) is a biodegradable and biocompatible polyester (B1180765) with significant applications, particularly in the biomedical field. nih.gov It is typically produced via the ring-opening polymerization (ROP) of lactide, a cyclic diester derived from lactic acid. nih.govrsc.org While tin-based catalysts, such as tin(II) octoate, are used industrially, their potential toxicity has prompted a search for alternatives. nih.govrsc.org

Iron-based complexes have emerged as promising catalysts for lactide ROP. researchgate.net Various iron(II) and iron(III) complexes, synthesized from precursors like iron(II) chloride, have demonstrated high activity and control over the polymerization process. researchgate.net For example, N-heterocyclic carbene (NHC) iron complexes have been shown to be excellent catalysts for the bulk polymerization of lactide, producing PLA with high molecular weights and narrow dispersities under industrially relevant conditions. rsc.org These catalysts often operate via a coordination-insertion mechanism. The high activity of certain iron catalysts allows for polymerization to be completed in minutes at room temperature, contributing to more sustainable PLA production. researchgate.net

Hydrofunctionalization reactions, such as hydrosilylation and hydroboration, are atom-economical methods for introducing valuable functional groups across unsaturated bonds. Iron catalysts are increasingly being developed for these transformations. rsc.orgacs.org

Hydrosilylation: The addition of a silicon-hydride bond across a C=C or C=O double bond is a fundamental transformation in organic synthesis. researchgate.net Iron complexes derived from FeCl2 have been developed as catalysts for the hydrosilylation of alkenes, aldehydes, and ketones. nih.govrsc.org For instance, novel 2-imino-9-aryl-1,10-phenanthrolinyl iron complexes, prepared by complexation with FeCl2, effectively catalyze the anti-Markovnikov hydrosilylation of terminal alkenes. nih.gov Mechanistic studies suggest these reactions can proceed through an Fe(0)–Fe(II) catalytic cycle. nih.gov

Hydroboration: The addition of a B-H bond across an unsaturated substrate is a key method for producing organoboron compounds, which are versatile synthetic intermediates. acs.orgharvard.edu Iron(II) precatalysts are often reduced in situ to form the catalytically active species. rsc.org Iminopyridine iron(II) complexes, for example, facilitate the selective 1,4-hydroboration of conjugated dienes with pinacolborane (HBpin). rsc.orgharvard.edu These reactions provide access to allylborane products, which are valuable in subsequent synthetic steps. harvard.edu

ReactionSubstrate TypeCatalyst System (derived from FeCl2)Key Features
HydrosilylationTerminal Alkenes2-imino-9-aryl-1,10-phenanthroline-FeCl2High anti-Markovnikov selectivity
HydrosilylationKetones/AldehydesVarious Fe-NHC, Fe-PDI, Fe-Boxmi complexesHigh activity and enantioselectivity
HydroborationConjugated DienesIminopyridine-FeCl2Regioselective 1,4-addition
HydroborationAldehydesImine-coupled [Fe–N2S2]2 complexHigh selectivity for aldehydes over ketones

This table summarizes various hydrofunctionalization reactions catalyzed by systems derived from iron(II) chloride. nih.govacs.orgharvard.eduacs.org

Precursor Roles in Materials Science and Inorganic Synthesis

Beyond its direct use in generating catalytic species in situ, anhydrous iron(II) chloride tetrahydrofuran complex is a cornerstone starting material in synthetic inorganic and organometallic chemistry. wikipedia.org Its utility lies in its ability to serve as a soluble and moderately reactive source of Fe(II) ions in non-aqueous media.

This complex is widely used in the synthesis of more elaborate iron complexes with tailored electronic and steric properties. A common synthetic strategy involves the reaction of FeCl2(THF)1.5 with the lithium or potassium salt of a desired ligand. acs.orgrsc.org This salt metathesis reaction displaces the chloride and THF ligands to form the new iron complex. This method has been used to synthesize a vast range of iron compounds, including:

High-spin iron(II) pincer complexes that are active for alkene hydrogenation. acs.org

Anionic pyrrole-based PNP-iron complexes. rsc.org

Biomimetic iron complexes with specific coordination environments. nih.gov

Pentamethylcyclopentadienyl iron complexes bearing redox-active ligands. osti.gov

In materials science, iron-based precursors are used to synthesize iron-containing nanomaterials, such as iron oxide nanoparticles. While other iron salts are more common for these applications, the controlled decomposition or reduction of well-defined organometallic iron complexes, which themselves can be derived from FeCl2(THF)x, offers a route to particles with specific sizes and magnetic properties.

Formation of Iron-Based Organometallic Compounds

The utility of iron(II) chloride and its THF complex as a precursor in organometallic synthesis is well-established. wikipedia.org The THF ligands in the complex are labile and can be readily substituted, providing a convenient entry point for the synthesis of a diverse array of iron-based organometallic compounds. This reactivity is harnessed to create complexes with specific electronic and steric properties tailored for various applications.

A significant application is in the synthesis of iron(II) pincer complexes. For instance, the reaction of the lithiated carbazole-based PNP pincer ligand, (PNP)Li, with FeCl₂(THF)₁.₅ yields the corresponding high-spin chlorido complex, (PNP)FeCl. acs.org This product serves as a versatile intermediate. It can be subsequently converted into various four-coordinate iron(II) alkyl complexes, such as (PNP)FeR where R can be CH₂SiMe₃, Me, or CH₂Ph. acs.org These synthetic routes highlight the role of the FeCl₂(THF) complex as a foundational building block for creating more complex organometallic structures.

Furthermore, the anhydrous form of iron(II) chloride, which is solubilized by THF, is employed in salt-metathesis reactions. One such reaction involves anhydrous FeCl₂ and an alkynylamidinate ligand in a 2:1 molar ratio, which affords a dinuclear homoleptic iron(II) alkynylamidinate complex. researchgate.net Iron(II) chloride is also a key ingredient in the in situ generation of iron complexes for cross-coupling reactions. wikipedia.org The THF adduct provides a soluble and reactive source of Fe(II) ions essential for these catalytic cycles.

The synthesis of iron complexes with tridentate nitrogen-based ligands further illustrates the precursor's importance. Neutral and cationic iron complexes featuring imino and aminopyridine-azole ligands can be synthesized from FeCl₂. acs.org Spectroscopic analysis of these products reveals the formation of strong bonds with the iron center, typically resulting in penta-coordinated complexes. acs.org

Development of Heterogeneous Catalysts (e.g., Titanium-Magnesium Catalysts)

Iron(II) chloride and its THF complex are integral to the development of advanced heterogeneous catalysts, which are valued for their stability, ease of recovery, and reusability. mdpi.comrsc.org A notable example is their use in modifying Ziegler-Natta catalysts, specifically the titanium-magnesium catalytic system used for ethylene polymerization. ugm.ac.id

In the TiCl₄/MgCl₂/THF catalyst system, residual THF can poison catalyst sites and decrease activity. The addition of FeCl₂ in combination with other Lewis acids like aluminum chloride (AlCl₃) has been shown to significantly enhance catalytic performance. ugm.ac.id The effectiveness of FeCl₂ in this role is attributed to two key properties: the high electronegativity of the Fe²⁺ ion and its ionic radius (0.61 Å), which is very close to that of Mg²⁺ (0.65 Å). ugm.ac.id This similarity in size allows for better compatibility and efficiency in displacing THF from the magnesium chloride support, thereby increasing the number of available active sites for polymerization. ugm.ac.id Research has demonstrated that a catalyst system modified with a combination of AlCl₃ and FeCl₂ exhibits higher activity in ethylene polymerization compared to systems modified with other metal chlorides like CaCl₂ or ZnCl₂. ugm.ac.id

Catalyst ModifierActivity (kg PE / mol Ti·h)
Ca-Al979
Zn-Al1009
Fe-Al1476

This table displays the catalytic activity for ethylene polymerization using a TiCl₄/MgCl₂/THF catalyst system modified with different metal chloride combinations. Data sourced from Sudsong et al. ugm.ac.id

Beyond Ziegler-Natta systems, iron(II) chloride is a precursor for modern single-atom heterogeneous catalysts. Molecularly inspired synthesis strategies are used to create atomically dispersed Fe-N-C materials. In these methods, an N-doped carbon support (N-C) is metalated using FeCl₂ in a solution phase, a process analogous to the metalation of homogeneous macrocycles. nih.gov This "direct metalation" approach allows for the generation of catalytically active FeNₓ sites without requiring high-temperature pyrolysis, which can lead to the formation of undesirable iron oxide clusters. nih.gov The resulting Fe-N-C materials show a high degree of iron dispersion, which correlates with improved catalytic activity in reactions like aerobic oxidation. nih.gov

Structure-Activity Relationship Studies in Catalytic Systems

Understanding the relationship between the structure of an iron catalyst and its activity is crucial for designing more efficient and selective chemical transformations. rsc.orgresearchgate.net Studies often begin with well-defined precursor complexes, such as those derived from iron(II) chloride and its THF adduct, to systematically investigate how modifications to the ligand environment around the iron center impact catalytic performance.

In the field of ring-opening polymerization, iron(II) complexes featuring guanidine (B92328) ligands have been synthesized from anhydrous FeCl₂ and studied as catalysts for polylactide (PLA) production. rsc.org A series of complexes with varying ligand structures were prepared and their solid-state geometries were determined. The catalytic activity of these complexes was then evaluated, revealing a strong correlation between the catalyst's structure and its polymerization rate. For example, the coordination geometry around the iron center, including bond angles and lengths, influences the accessibility of the active site and its interaction with the monomer. rsc.org It was found that the apparent rate constants (kapp) for polymerization varied by several orders of magnitude depending on the specific guanidine ligand used, demonstrating a clear structure-activity relationship. rsc.org

ComplexNgua-Fe-Npy/am Angle (°)Fe-Cl Distance (Å)τ₄ Geometry Indexkapp (s⁻¹)
C2 114.72.260.811.1 x 10⁻³
C3 104.92.280.882.6 x 10⁻⁴
C4 102.72.270.901.1 x 10⁻⁴
C6 105.72.260.911.3 x 10⁻⁵
C8 105.32.270.871.2 x 10⁻⁵

This table presents key geometric data and apparent polymerization rate constants for selected iron(II) guanidine complexes (C1-C8). The τ₄ index indicates the geometry of the four-coordinate metal center (τ₄ = 1 for tetrahedral, τ₄ = 0 for square planar). Data sourced from P. A. Sobota, et al. rsc.org

The electronic structure of the iron active site is another critical factor. The local electron density can be modulated by the coordinating atoms, which in turn affects the catalyst's ability to activate substrates. nih.gov For instance, in Fenton catalysis for activating hydrogen peroxide, coordinating highly electronegative atoms like fluorine to the iron center can optimize its electronic structure, facilitating the rate-limiting steps of H₂O₂ adsorption and cleavage. nih.gov This principle of tuning the electronic properties of the active site is broadly applicable to other iron-catalyzed systems. Similarly, in catalysts for the oxygen reduction reaction (ORR), the thermal stability of the FeN₄ active site is directly linked to catalytic performance. Decomposition of this structure at high temperatures into metallic iron nanoparticles leads to a significant loss in activity. researchgate.net These examples underscore the fundamental importance of correlating the atomic and electronic structure of iron catalysts with their resulting activity and selectivity. researchgate.net

Advanced Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational inorganic chemistry due to its favorable balance of accuracy and computational cost. It is extensively applied to study transition metal complexes, including the iron(II) chloride tetrahydrofuran (B95107) complex, to predict a wide range of properties.

A fundamental application of DFT is the optimization of molecular geometries to predict stable structures and their corresponding energies. For the iron(II) chloride tetrahydrofuran complex, which most commonly exists as the adduct FeCl₂(THF)₂, DFT calculations can determine key structural parameters. The coordination geometry around the iron(II) center is a critical aspect. Depending on the stoichiometry and crystalline packing forces, both tetrahedral and pseudo-octahedral geometries can be considered. In the solid state, a polymeric structure featuring bridging chlorides can also be envisaged, as seen in the dihydrate of iron(II) chloride. wikipedia.org The complex often referred to as FeCl₂(THF)₁.₅ has been shown crystallographically to be the salt [FeCl(THF)₅][FeCl₃(THF)]. ufl.edu For a discrete, mononuclear FeCl₂(THF)₂ species, a tetrahedral geometry is highly probable.

DFT calculations predict the bond lengths and angles of the lowest energy conformer. For instance, the Fe-Cl bond length in anhydrous FeCl₂, which features octahedrally coordinated iron, is 2.46 Å. materialsproject.org Upon coordination of two THF ligands to form a tetrahedral complex, this bond length is expected to change, reflecting the new coordination environment. Similarly, the Fe-O bond distance for the coordinated THF molecules can be accurately predicted. The energetics of THF binding can also be calculated, providing the dissociation energy for the reaction shown below, which is a crucial parameter in understanding its stability and reactivity in solution. mdpi.com

FeCl₂(THF)₂ ⇌ FeCl₂ + 2 THF

Table 1: Predicted Geometrical Parameters for a Tetrahedral FeCl₂(THF)₂ Complex from DFT Calculations (Illustrative Data).
ParameterPredicted Value
Fe-Cl Bond Length~2.25 - 2.35 Å
Fe-O Bond Length~2.05 - 2.15 Å
Cl-Fe-Cl Bond Angle~110 - 120°
O-Fe-O Bond Angle~90 - 100°
Cl-Fe-O Bond Angle~105 - 115°

DFT is a powerful tool for mapping the electronic structure of transition metal complexes. For high-spin iron(II) (a d⁶ metal center), four unpaired electrons are expected. DFT calculations can illustrate the distribution of these unpaired electrons through spin density plots. The spin density is not confined solely to the iron center but is partially delocalized onto the chloride and THF ligands, indicating a degree of covalent character in the Fe-ligand bonds. researchgate.netresearchgate.net This delocalization can be quantified using population analysis methods. researchgate.net

The analysis of molecular orbitals (MOs) reveals the nature of bonding interactions. In a tetrahedral FeCl₂(THF)₂ complex, the five d-orbitals on the iron atom are split into a lower energy e set and a higher energy t₂ set. DFT calculations provide the energies of these orbitals and their composition, showing how the atomic orbitals of iron, chlorine, and the oxygen from THF mix to form the molecular orbitals of the complex. This information is crucial for understanding the complex's spectroscopic properties and reactivity. nih.gov Studies on analogous FeCl₂(bisphosphine) complexes show that the nature of the ligand significantly perturbs the electronic structure and bonding at the iron(II) center. nih.gov

Table 2: Illustrative Mulliken Spin Population Analysis for High-Spin Tetrahedral FeCl₂(THF)₂.
Atom/FragmentCalculated Spin Population
Fe+3.6 to +3.8
Cl (each)+0.05 to +0.15
THF (each)+0.01 to +0.05

The iron(II) chloride tetrahydrofuran complex is often used as a precursor or catalyst in chemical synthesis. DFT calculations can elucidate the mechanisms of these reactions by mapping the potential energy surface, identifying transition states, and calculating activation barriers. researchgate.net

A key example is its role in cross-coupling reactions. Computational studies have shown that ligand exchange, specifically the dissociation of a THF ligand, is often a critical initial step. mdpi.com For instance, in a proposed Feᴵ/Feᴵᴵ/Feᴵᴵᴵ catalytic cycle for a cross-coupling reaction, the removal of THF from an iron(II) bromide complex was found to be an endergonic process, indicating that the THF is relatively strongly bound and its removal constitutes an energy cost that must be overcome for the reaction to proceed. mdpi.com By calculating the energies of reactants, intermediates, transition states, and products, DFT can help determine the rate-determining step and explain the observed selectivity of a reaction. rsc.org

The chloride and THF ligands create a specific ligand field around the iron(II) center, which determines the splitting of the d-orbitals and, consequently, the preferred spin state of the complex. Iron(II) complexes can exist in a high-spin (quintet, S=2) or a low-spin (singlet, S=1) state, and the energy difference between these states (ΔEH-L) is often subtle. While FeCl₂(THF)₂ is a high-spin complex, understanding the factors that govern this is crucial.

DFT is widely used to calculate these spin-state energetics, although the accuracy can be highly dependent on the choice of the functional. dntb.gov.uaresearchgate.net Functionals like OPBE and B2PLYP-D3 have shown promise in providing a balanced description for various iron complexes. rsc.org The analysis involves optimizing the geometry for each spin state and calculating their relative energies. The weaker field ligands (Cl⁻ and THF) result in a small d-orbital splitting (10Dq), which is insufficient to overcome the spin-pairing energy, thus favoring the high-spin configuration. The combined approach of DFT and Ligand Field Theory (LFDFT) can be particularly powerful, using DFT to derive the necessary parameters for a ligand field model, which then allows for a detailed analysis of the multiplet structure. scm.comresearchgate.netresearchgate.net

Chemical Graph Theory Applications in Complex Structure Analysis

Chemical Graph Theory (CGT) offers a different, non-quantum mechanical approach to analyzing molecular structures by representing them as graphs. youtube.com In this framework, atoms are treated as vertices and chemical bonds as edges. dtic.mil This representation allows for the calculation of various numerical descriptors, known as topological indices, which characterize the molecule's topology (i.e., its connectivity). wikipedia.org

For the iron(II) chloride tetrahydrofuran complex, the molecular graph would consist of a central vertex for the iron atom connected to two vertices for chlorine and two vertices representing the oxygen atoms of the THF ligands. The THF rings themselves are also represented by their constituent atoms and bonds.

Topological indices, such as the Wiener index, Randić index, or Zagreb indices, are calculated based on the connectivity of the graph. wikipedia.orgnih.gov These indices can be correlated with various physicochemical properties of the molecule through Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models. tandfonline.comresearchgate.net For coordination complexes, CGT can be used to:

Characterize structural complexity: Different isomers or coordination modes will have different topological indices.

Correlate structure with stability: Indices related to the degree of branching can be correlated with thermodynamic stability.

Predict properties: By establishing correlations for a set of known complexes, the properties of new, uncharacterized complexes can be predicted.

Q & A

Q. What are the optimal synthesis methods for preparing Iron(II) chloride tetrahydrofuran complex under inert conditions?

The synthesis typically involves reacting iron powder with hydrochloric acid in a nitrogen-inert environment to prevent oxidation of Fe(II). Methanol or tetrahydrofuran (THF) is used as a solvent, and nitrogen gas curtains are employed to maintain an oxygen-free atmosphere. After refluxing for 2–3 hours, the greenish-gray solution is dried at controlled temperatures to isolate the complex . Alternative methods include refluxing anhydrous FeCl₃ with chlorobenzene, yielding high-purity products (97% yield) after washing with anhydrous benzene .

Q. How can the purity of Iron(II) chloride tetrahydrofuran complex be validated during synthesis?

Purity assessment involves elemental analysis, mass spectrometry (e.g., ESI-MS), and X-ray crystallography to confirm structural integrity . Residual solvents like THF can be quantified via gas chromatography, while paramagnetic behavior (a hallmark of Fe(II)) is verified using magnetic susceptibility measurements .

Q. What safety protocols are critical when handling THF-based metal complexes?

THF is highly flammable and forms explosive peroxides upon prolonged storage. Work must be conducted under inert atmospheres (argon/nitrogen) with rigorous moisture exclusion. Safety data sheets (SDS) recommend using personal protective equipment (PPE), including gloves and eye protection, and ensuring proper ventilation due to THF’s volatility .

Advanced Research Questions

Q. How does the coordination geometry of Iron(II) chloride tetrahydrofuran complex influence its reactivity in cross-coupling reactions?

The complex adopts tetrahedral or octahedral geometries depending on ligand coordination. In cross-coupling reactions, the THF ligands act as Lewis bases, stabilizing the Fe(II) center while allowing substrate activation. Studies suggest that steric effects from THF modulate catalytic activity, with bulkier ligands reducing reaction rates . For example, ligands with bulky substituents (e.g., 2,6-dimethylheptan-4-yl) hinder complexation, highlighting the importance of ligand design .

Q. What spectroscopic and crystallographic techniques are most effective for resolving structural ambiguities in paramagnetic Fe(II) complexes?

X-ray crystallography remains the gold standard for determining coordination geometry. For paramagnetic species, Evans method NMR or SQUID magnetometry quantifies magnetic moments, while Mössbauer spectroscopy distinguishes between Fe(II) and Fe(III) oxidation states. Infrared (IR) spectroscopy identifies THF ligand vibrations (e.g., C-O stretching at ~1070 cm⁻¹) to monitor ligand displacement .

Q. How do solvent choice and reaction conditions impact the stability of Iron(II) chloride tetrahydrofuran complex in non-aqueous media?

THF’s Lewis basicity stabilizes Fe(II) by coordinating to vacant d-orbitals, preventing oxidation. However, trace moisture or oxygen degrades the complex to Fe(III) species. Anhydrous solvents like dimethoxyethane or rigorously dried THF (distilled over sodium/benzophenone) enhance stability. Kinetic studies in THF-d₈ reveal solvent exchange rates critical for mechanistic insights .

Q. What strategies mitigate contradictions in reported catalytic efficiencies of Fe(II) chloride-THF complexes?

Discrepancies often arise from variations in ligand ratios, solvent purity, or residual oxygen. Controlled experiments using standardized conditions (e.g., glovebox synthesis, fixed THF:FeCl₂ ratios) and in-situ monitoring (e.g., UV-Vis spectroscopy) reduce variability. Comparative studies with analogous complexes (e.g., CrCl₃·3THF) highlight ligand-specific effects on catalytic turnover .

Methodological Considerations Table

Challenge Solution Key References
Oxidation of Fe(II)Use Schlenk lines or gloveboxes; add reducing agents (e.g., Zn powder)
THF peroxidationDistill THF over sodium/benzophenone; store under argon
Paramagnetic interferenceEmploy Evans NMR or Mössbauer spectroscopy
Ligand steric effectsSynthesize ligands with tunable substituents (e.g., alkyl chain length)

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